6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 688767-30-8
VCID: VC11840624
InChI: InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H
SMILES: C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl
Molecular Formula: C23H11Cl3N2O2
Molecular Weight: 453.7 g/mol

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one

CAS No.: 688767-30-8

Cat. No.: VC11840624

Molecular Formula: C23H11Cl3N2O2

Molecular Weight: 453.7 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one - 688767-30-8

Specification

CAS No. 688767-30-8
Molecular Formula C23H11Cl3N2O2
Molecular Weight 453.7 g/mol
IUPAC Name 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one
Standard InChI InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H
Standard InChI Key GORDTOVGBOKXAI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl

Introduction

The compound 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one is a heterocyclic organic molecule that combines structural motifs from chromenones (coumarins) and quinazolines. Such hybrid structures often exhibit significant biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article explores the synthesis, chemical properties, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate chromenone and quinazoline scaffolds. A common approach includes the following:

  • Starting Materials:

    • o-aminobenzoic acid derivatives for quinazoline synthesis.

    • Substituted salicylaldehydes or coumarins for chromenone formation.

  • Key Steps:

    • Cyclization of o-aminobenzoic acid derivatives to form quinazoline intermediates.

    • Coupling reactions between quinazoline intermediates and chromenone derivatives using catalysts like L-proline or base-mediated conditions.

  • Reaction Conditions:

    • Solvents: Ethanol or DMF.

    • Reagents: Hydrazine hydrate, chlorinating agents (e.g., POCl3), and coupling catalysts.

Anticancer Activity

Quinazoline and chromenone derivatives are well-known for their anticancer properties. The incorporation of chlorine atoms enhances lipophilicity, which may improve cellular uptake and interaction with target enzymes such as topoisomerase or kinases involved in cancer cell proliferation .

Antifungal Activity

Chromene derivatives have shown activity against Candida species by inhibiting cytochrome P450 enzymes like CYP51, which are critical in fungal cell wall biosynthesis .

Anti-inflammatory Potential

The structural resemblance to coumarins suggests potential anti-inflammatory effects through inhibition of cyclooxygenase enzymes.

Research Findings

StudyFindings
Utility of chromenone derivatives in antiproliferative studies Chromenones fused with heterocycles demonstrated notable cytotoxicity against lung and prostate cancer cells.
Quinazoline-based anticancer agents Quinazolines substituted with chlorinated phenyl groups showed promising activity against various cancer lines.
Chromene derivatives as antifungal agents Certain chromene compounds were more effective than fluconazole against Candida strains in vitro.

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